(Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride
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Overview
Description
(Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Substitution reactions:
Formation of the imine: The final step involves the condensation of the piperazine derivative with an aldehyde to form the imine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it may be used to study the interactions of piperazine derivatives with biological targets.
Medicine
Piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial, antipsychotic, and anti-inflammatory activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride likely involves interactions with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, which could explain its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)piperazine: Known for its psychoactive properties.
1-(2-methoxyphenyl)piperazine: Explored for its potential therapeutic effects.
Uniqueness
The combination of the 2-chlorophenyl and 2-methoxyphenyl groups in (Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride may confer unique pharmacological properties, making it distinct from other piperazine derivatives.
Properties
IUPAC Name |
(Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O.ClH/c1-23-18-9-5-4-8-17(18)21-10-12-22(13-11-21)20-14-15-6-2-3-7-16(15)19;/h2-9,14H,10-13H2,1H3;1H/b20-14-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYDCATYUVSDL-VSOKSMTPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=CC=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=CC=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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